2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 106128-98-7
VCID: VC0034927
InChI: InChI=1S/C52H88N22O17/c1-26(65-27(2)77)41(82)72-35(23-75)47(88)68-31(12-14-38(54)78)45(86)66-29(8-3-4-16-53)43(84)70-33(10-6-18-62-52(58)59)50(91)74-19-7-11-37(74)49(90)73-36(24-76)48(89)69-32(13-15-39(55)79)46(87)67-30(9-5-17-61-51(56)57)44(85)71-34(20-28-21-60-25-64-28)42(83)63-22-40(80)81/h21,25-26,29-37,75-76H,3-20,22-24,53H2,1-2H3,(H2,54,78)(H2,55,79)(H,60,64)(H,63,83)(H,65,77)(H,66,86)(H,67,87)(H,68,88)(H,69,89)(H,70,84)(H,71,85)(H,72,82)(H,73,90)(H,80,81)(H4,56,57,61)(H4,58,59,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
SMILES: CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C
Molecular Formula: C52H88N22O17
Molecular Weight: 1293.4 g/mol

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

CAS No.: 106128-98-7

Main Products

VCID: VC0034927

Molecular Formula: C52H88N22O17

Molecular Weight: 1293.4 g/mol

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid - 106128-98-7

CAS No. 106128-98-7
Product Name 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Molecular Formula C52H88N22O17
Molecular Weight 1293.4 g/mol
IUPAC Name 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Standard InChI InChI=1S/C52H88N22O17/c1-26(65-27(2)77)41(82)72-35(23-75)47(88)68-31(12-14-38(54)78)45(86)66-29(8-3-4-16-53)43(84)70-33(10-6-18-62-52(58)59)50(91)74-19-7-11-37(74)49(90)73-36(24-76)48(89)69-32(13-15-39(55)79)46(87)67-30(9-5-17-61-51(56)57)44(85)71-34(20-28-21-60-25-64-28)42(83)63-22-40(80)81/h21,25-26,29-37,75-76H,3-20,22-24,53H2,1-2H3,(H2,54,78)(H2,55,79)(H,60,64)(H,63,83)(H,65,77)(H,66,86)(H,67,87)(H,68,88)(H,69,89)(H,70,84)(H,71,85)(H,72,82)(H,73,90)(H,80,81)(H4,56,57,61)(H4,58,59,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
Standard InChIKey FFJQRTSMYDMULO-DAHMAOPXSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C
SMILES CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C
Canonical SMILES CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C
Sequence ASQKRPSQRHG
PubChem Compound 10374212
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator